molecular formula C24H25N5O3 B2492587 3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876901-93-8

3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2492587
CAS No.: 876901-93-8
M. Wt: 431.496
InChI Key: NUFPDQDCZYIPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-dimethylphenyl)methyl]-8-[(furan-2-yl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Furan Derivatives : The compound reacts with various furan derivatives, including 2-methyl, 2-methoxy, 2-phenyl, and other substituted furans. This reaction is essential for synthesizing imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibit unique properties like fluorescence sensitivity to benzaldehyde derivatives (Jones, 1972).

  • Lanthanide Metal-Organic Frameworks : The synthesis of novel lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate demonstrates potential in fluorescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, opening avenues in chemical sensing applications (Shi et al., 2015).

  • Antibacterial and Anti-inflammatory Properties : Compounds structurally related to 2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione have shown potential in vitro antibacterial and anti-inflammatory activities. This suggests a possible avenue for the development of new pharmaceutical compounds (Uwabagira & Sarojini, 2019).

  • Synthesis of Imidazole Derivatives : The compound's structure facilitates the synthesis of various imidazole derivatives, which are critical in developing pharmaceuticals, especially as precursors for purine analogs. This expands its utility in drug development and chemical research (Alves, Proença, & Booth, 1994).

Molecular Structure and Properties

  • Structural Analysis through X-Ray Diffraction : Detailed structural analysis using techniques like X-ray diffraction provides insights into the molecular geometry, vibrational frequencies, and other physical properties. This is vital for understanding its behavior in different chemical environments (Özdemir, Dinçer, & Cukurovalı, 2010).

  • Photochromic Properties : Certain derivatives of the compound exhibit photochromic properties in solution. This can be leveraged in developing materials sensitive to light, with potential applications in sensors and display technologies (Makarova et al., 2011).

  • Catalytic Applications : The compound can serve as a catalyst in various chemical reactions, including coupling reactions of nucleoside methyl phosphonamidites. This catalytic role is crucial in synthetic chemistry, particularly in nucleotide synthesis (Bats, Schell, & Engels, 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14-8-9-15(2)18(11-14)12-28-22(30)20-21(26(5)24(28)31)25-23-27(13-19-7-6-10-32-19)16(3)17(4)29(20)23/h6-11H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFPDQDCZYIPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.